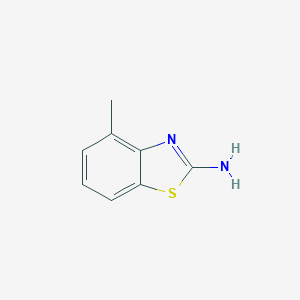

2-Amino-4-methylbenzothiazole

Overview

Description

2-Amino-4-methylbenzothiazole is a white powder and is the major degradation product of dufulin pesticide . It has been used in the synthesis of N-(4-methyl-1,3-benzothiazol-yl)-N-[(1,4,5,8-tetramethoxy-2-napthyl)methylidene]amine and Schiff’s base via condensation with 2-acetonaphthone .

Synthesis Analysis

2-Amino-4-methylbenzothiazole has been used in the synthesis of N-(4-methyl-1,3-benzothiazol-yl)-N-[(1,4,5,8-tetramethoxy-2-napthyl)methylidene]amine and Schiff’s base via condensation with 2-acetonaphthone .Molecular Structure Analysis

The molecular formula of 2-Amino-4-methylbenzothiazole is C8H8N2S . The molecular weight is 164.23 . The SMILES string representation is Cc1cccc2sc(N)nc12 .Chemical Reactions Analysis

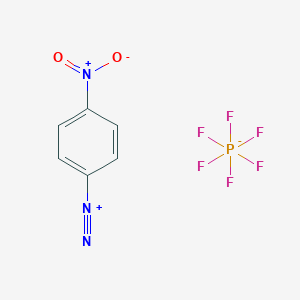

2-Amino-4-methylbenzothiazole is an amine and organosulfide . It is sensitive to moisture and insoluble in water . It is incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents . Reactions with these materials generate heat and in many cases hydrogen gas . Many of these compounds may liberate hydrogen sulfide upon decomposition or reaction with an acid .Physical And Chemical Properties Analysis

2-Amino-4-methylbenzothiazole is a white powder . It is sensitive to moisture and insoluble in water . The melting point is between 137-139 °C .Scientific Research Applications

Coordination Complexes

“2-Amino-4-methylbenzothiazole” has been used in the formation of coordination complexes with Ag (I) and Cu (II). These complexes were prepared and characterized by UV/Vis and FT-IR spectroscopy . The molecular structure for single crystals of silver complexes were determined by X-ray diffraction . These complexes have potential applications in various fields of science, particularly in inorganic chemistry .

Luminescent Properties

Certain coordination complexes of “2-Amino-4-methylbenzothiazole” have been found to be luminescent . This property can be utilized in various scientific applications such as in the development of sensors, bio-imaging techniques, and optoelectronic devices .

Biological Applications

The coordination complexes of “2-Amino-4-methylbenzothiazole” with Ag (I) and Cu (II) have potential biological applications . While the exact nature of these applications is not specified, it is possible that they could be used in areas such as antimicrobial treatments or cancer therapy .

Synthesis of Schiff’s Base

“2-Amino-4-methylbenzothiazole” has been used in the synthesis of Schiff’s base via condensation with 2-acetonaphthone . Schiff’s bases are versatile compounds with a wide range of applications in medicinal chemistry and drug design .

Synthesis of N-(4-methyl-1,3-benzothiazol-yl)-N-[(1,4,5,8-tetramethoxy-2-napthyl)methylidene]amine

“2-Amino-4-methylbenzothiazole” has been used in the synthesis of N-(4-methyl-1,3-benzothiazol-yl)-N-[(1,4,5,8-tetramethoxy-2-napthyl)methylidene]amine . This compound could have potential applications in various fields of research .

Chemical Research

As a chemical compound, “2-Amino-4-methylbenzothiazole” is used in various chemical research applications. It is often used as a reagent or a building block in the synthesis of more complex molecules .

Safety And Hazards

2-Amino-4-methylbenzothiazole is harmful if swallowed . When heated to decomposition, it emits very toxic fumes of SOx and NOx . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .

properties

IUPAC Name |

4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIATXVEXOFBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024487 | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

2-Amino-4-methylbenzothiazole | |

CAS RN |

1477-42-5 | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45V5F1B9Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

279 to 282 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

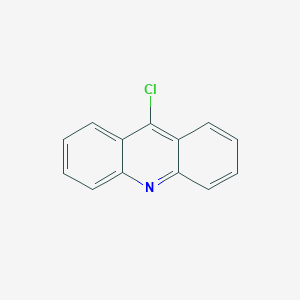

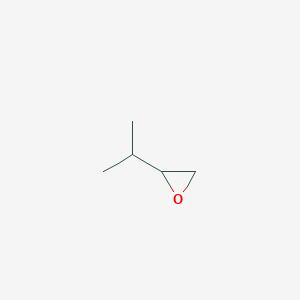

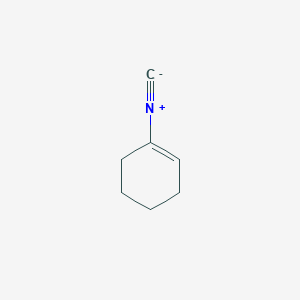

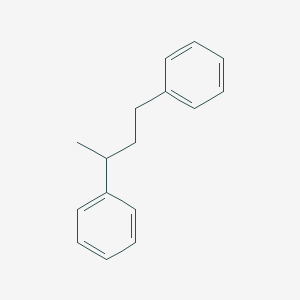

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data available for 2-amino-4-methylbenzothiazole?

A1: 2-Amino-4-methylbenzothiazole (C8H8N2S) exhibits a benzothiazole core structure with an amino group at the 2-position and a methyl group at the 4-position. [] Detailed spectroscopic characterization has been performed using FTIR, FT-Raman, FT-NMR, and UV-visible techniques. [] Crystallographic data reveals that the molecule forms intermolecular N—H⋯N and N—H⋯S hydrogen bonds, contributing to its solid-state packing. []

Q2: How does 2-amino-4-methylbenzothiazole interact with metal ions, and what are the structural implications?

A2: Studies have shown that 2-amino-4-methylbenzothiazole acts as a ligand, coordinating with metal ions like Ag(I) and Cu(II) through its nitrogen atoms. [] X-ray diffraction analysis of silver complexes reveals coordination through the endocyclic nitrogen, leading to distorted trigonal or polymeric structures depending on the specific ligand and reaction conditions. []

Q3: What are the applications of 2-amino-4-methylbenzothiazole in analytical chemistry?

A3: Derivatives of 2-amino-4-methylbenzothiazole, specifically Schiff bases, have been explored as chromogenic reagents for spectrophotometric determination of copper. [] These Schiff bases form 1:2 metal-ligand complexes with copper at specific pH conditions, enabling sensitive and selective detection of the metal ion. []

Q4: How is 2-amino-4-methylbenzothiazole used in the synthesis of other compounds?

A4: This compound serves as a crucial intermediate in the synthesis of 5-methyl-1,2,4-triazolo(3,4-b)benzothiazole, a known fungicide. [, ] The synthesis typically involves the initial formation of (2-methylphenyl)thiourea, followed by its conversion to 2-amino-4-methylbenzothiazole and subsequent cyclization reactions. [, ]

Q5: What are the adsorption properties of 2-amino-4-methylbenzothiazole?

A5: Research indicates that 2-amino-4-methylbenzothiazole effectively adsorbs onto various functionalized hyper-cross-linked resins. [] This adsorption process involves both physical and irreversible chemical interactions, with the specific adsorption enthalpy depending on the resin's functional group. [] Notably, phthalic anhydride-modified resin can be regenerated using a HCl/methanol solution after reaching adsorption equilibrium. []

Q6: How does 2-amino-4-methylbenzothiazole interact with silver surfaces, and what insights do surface-enhanced Raman scattering (SERS) studies provide?

A6: SERS investigations demonstrate that 2-amino-4-methylbenzothiazole adsorbs onto colloidal silver particles. [] The appearance of a Ag-N stretching frequency in the SERS spectra, along with the enhancement of in-plane vibrational modes, suggests that the molecule interacts with the silver surface through the lone pair electrons of both nitrogen atoms, adopting a near-vertical orientation. [] Theoretical calculations using DFT and RHF methods further support these experimental observations. []

Q7: Has 2-amino-4-methylbenzothiazole been studied for its potential environmental impact?

A7: While limited information is available on the specific environmental impact of 2-amino-4-methylbenzothiazole, research on the related pesticide Dufulin, which utilizes 2-amino-4-methylbenzothiazole as a key structural component, provides insights into its biotic and abiotic degradation pathways in soil environments. [] Further research is needed to fully assess the ecological effects and potential mitigation strategies for this compound.

Q8: What analytical methods are employed for the detection and quantification of 2-amino-4-methylbenzothiazole?

A8: High-performance liquid chromatography (HPLC) is a key analytical method used for quantifying 2-amino-4-methylbenzothiazole. [] This method offers good linearity, precision, and accuracy, with a reported limit of detection of 0.25 ng. [] Further research and validation are crucial to ensuring the reliability and robustness of analytical techniques used for monitoring this compound in various matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)